3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid
Description
3-Chloro-4-[(3-chlorophenyl)methoxy]benzoic acid (molecular formula: C₁₄H₁₀Cl₂O₃, theoretical molecular weight: ~305.14 g/mol) is a chlorinated benzoic acid derivative featuring a 3-chlorobenzyloxy substituent at the 4-position of the aromatic ring. Its synthesis involves intermediates such as (3-chlorophenyl)-methanesulfonyl chloride, as noted in preparation protocols . Synonyms include 3-[(3-chlorophenyl)methoxy]benzoic Acid and AC1PC5E3 .
Properties
IUPAC Name |
3-chloro-4-[(3-chlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-3-1-2-9(6-11)8-19-13-5-4-10(14(17)18)7-12(13)16/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOMEFGASCKZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloro-4-Hydroxybenzoic Acid
The starting material, 3-chloro-4-hydroxybenzoic acid (CAS: 3964-58-7), is synthesized via directed ortho-chlorination of 4-hydroxybenzoic acid. Chlorination agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas in acetic acid achieve regioselective substitution at the 3-position. Kinetic control at 0–5°C minimizes di- or tri-chlorination byproducts. The product is isolated in 85–92% yield after recrystallization from ethanol-water mixtures.
Etherification with 3-Chlorobenzyl Halides
The phenolic oxygen of 3-chloro-4-hydroxybenzoic acid is deprotonated using potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF). Subsequent reaction with 3-chlorobenzyl chloride (or bromide) proceeds via an SN2 mechanism. Copper(I) iodide (CuI), noted in analogous ether syntheses, catalyzes the coupling at 80–100°C, achieving 70–78% yield. Critical parameters include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Solvent | DMF | Maximizes ion pair dissociation |
| Base | K₂CO₃ (2.5 equiv) | Balances nucleophilicity and side reactions |
| Temperature | 90°C | Accelerates SN2 without decomposition |
| Catalyst | CuI (5 mol%) | Enhances electrophilicity of benzyl halide |
Post-reaction, the crude product is acidified with HCl to protonate the carboxylate, then purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to ≥95% purity.
Mitsunobu Reaction: Oxidative Phosphine-Mediated Coupling
For substrates sensitive to strong bases, the Mitsunobu reaction offers an alternative pathway. This method couples 3-chloro-4-hydroxybenzoic acid with 3-chlorobenzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). The mechanism involves in situ generation of an oxyphosphonium intermediate, which undergoes alcohol attack to form the ether bond.
Reaction Optimization
Key advantages over Williamson synthesis include milder conditions (room temperature) and avoidance of metallic catalysts. However, stoichiometric phosphine and azodicarboxylate reagents increase costs. A typical protocol employs:
- Molar ratio : 1:1.2 (acid:alcohol)
- Solvent : Tetrahydrofuran (THF)
- Additives : Molecular sieves (4Å) to scavenge water
Yields range from 65–72%, with the major side product being the oxidized byproduct from excess DEAD. Purification via recrystallization from 2-propanol removes triphenylphosphine oxide.
Ullmann-Type Coupling: Transition Metal-Catalyzed Arylation
Recent adaptations of Ullmann coupling enable direct C–O bond formation between aryl halides and phenols. For this compound, this method uses 3-chloro-4-iodobenzoic acid and 3-chlorobenzyl alcohol in the presence of a copper catalyst.
Catalytic System and Conditions
A representative procedure specifies:
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline (20 mol%)
- Base : Cs₂CO₃ (2.0 equiv)
- Solvent : Dimethyl sulfoxide (DMSO) at 110°C
This method achieves 60–68% yield but requires expensive aryl iodide precursors. The table below contrasts Ullmann with Williamson and Mitsunobu approaches:
| Method | Yield (%) | Cost | Scalability | Purity (%) |
|---|---|---|---|---|
| Williamson | 70–78 | Low | High | ≥95 |
| Mitsunobu | 65–72 | High | Moderate | ≥90 |
| Ullmann | 60–68 | Moderate | Low | ≥85 |
Carboxylic Acid Protection and Deprotection Strategies
During ether formation, the carboxylic acid group may require protection to prevent side reactions. Methyl ester protection via Fischer esterification (H₂SO₄/MeOH) is common. Post-etherification, saponification with NaOH (2M, 60°C) regenerates the acid. Alternative protecting groups (e.g., tert-butyl esters) enable compatibility with Lewis acidic conditions.
Industrial-Scale Considerations and Challenges
Scale-up of Williamson synthesis faces challenges in exothermic base handling and DMF removal. Patent data suggests replacing DMF with ethanol-water mixtures (7:3) to improve safety and reduce solvent costs. Additionally, continuous flow reactors minimize thermal degradation during the 8–12 hour reaction times.
Analytical Characterization and Quality Control
Final product validation employs:
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[(3-chlorophenyl)methoxy]benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, facilitating the development of novel compounds.
Biology
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest its potential in developing new antimicrobial agents.
- Antifungal Properties : Some derivatives have also shown significant antifungal activity, highlighting the versatility of this compound in therapeutic applications.
Medicine
- Drug Development : The compound has been explored for its potential use in drug development, particularly as a pharmacophore in medicinal chemistry. Its ability to inhibit specific enzymes makes it a candidate for further investigation in pharmacological applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Derivatives showed effectiveness against E. coli and S. aureus with varying degrees of potency. |
| Study 2 | Enzyme Inhibition | The compound inhibited specific enzymes, indicating potential use in drug development targeting enzyme-related diseases. |
| Study 3 | Antifungal Activity | Certain derivatives demonstrated high antifungal efficacy against various fungi, suggesting broad-spectrum applications. |
Mechanism of Action
The mechanism of action of 3-chloro-4-[(3-chlorophenyl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Solubility and LogP Trends
- Lipophilicity : The target compound’s logP is higher than hydroxymethyl or piperazinyl analogs due to dual chlorines and benzyloxy group.
- Aqueous Solubility: Hydroxymethyl and piperazinyl groups enhance solubility (e.g., 3-Chloro-4-(hydroxymethyl)-benzoic acid, ), whereas thiazolidinone derivatives () face solubility challenges due to bulkiness.
Biological Activity
3-Chloro-4-[(3-chlorophenyl)methoxy]benzoic acid is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C14H10Cl2O3
- Molecular Weight : 297.14 g/mol
- Functional Groups : The compound features a chloro group at the third position and a 3-chlorophenylmethoxy group at the fourth position on the benzoic acid ring. These substitutions are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-4-hydroxybenzoic acid with 3-chlorobenzyl chloride in the presence of potassium carbonate as a base, using dimethylformamide as a solvent under reflux conditions. The product is purified through recrystallization or column chromatography, with industrial methods potentially employing continuous flow reactors to enhance yield and purity.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties, making it a candidate for further investigation in pharmacological applications. It has been noted for its potential to interact with specific molecular targets, blocking their activity, which is crucial for developing new drugs or biochemical tools.
Antimicrobial Activity
The compound has been involved in synthesizing derivatives that demonstrate antimicrobial activity. For instance, derivatives synthesized from it have shown promising results against pathogens like Staphylococcus aureus and Escherichia coli. This suggests that this compound could be pivotal in developing new antimicrobial agents.
Antifungal Properties
In addition to its antibacterial effects, some derivatives of this compound have been investigated for antifungal activity. The structural modifications resulting from its synthesis have led to compounds that exhibit significant antifungal properties, highlighting the versatility of this chemical in therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Derivatives showed effectiveness against E. coli and S. aureus with varying degrees of potency. |
| Study 2 | Enzyme Inhibition | The compound inhibited specific enzymes, indicating potential use in drug development targeting enzyme-related diseases. |
| Study 3 | Antifungal Activity | Certain derivatives demonstrated high antifungal efficacy against various fungi, suggesting broad-spectrum applications. |
While detailed mechanisms of action remain to be fully elucidated, it is hypothesized that the dual chloro substitutions and methoxy group enhance the compound's ability to interact with biological targets. These interactions may involve hydrogen bonding or hydrophobic interactions with enzymes or receptors, leading to modulation of their functions .
Q & A
What are the common synthetic routes for preparing 3-chloro-4-[(3-chlorophenyl)methoxy]benzoic acid, and what reaction conditions are typically employed?
Level: Basic
Answer:
The synthesis typically involves two key steps: (1) introduction of the chlorine substituent and (2) coupling of the 3-chlorophenylmethoxy group to the benzoic acid core.
- Chlorination: Chlorination of precursor benzoic acid derivatives can be achieved using chlorine gas with FeCl₃ as a catalyst under controlled temperatures (40–60°C) .
- Etherification: The methoxy group is introduced via nucleophilic substitution or Ullmann-type coupling. For example, reacting 4-hydroxybenzoic acid with 3-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .
| Synthetic Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃, 50°C | 75–85 | |
| Etherification | 3-Cl-Benzyl bromide, K₂CO₃, DMF | 60–70 |
How can researchers resolve conflicting data regarding the biological activity of this compound in different assay systems?
Level: Advanced
Answer:
Discrepancies in bioactivity data often arise from variations in assay conditions (e.g., pH, solvent systems) or structural analogs. To address this:
- Comparative SAR Studies: Compare activity profiles with structurally related compounds (e.g., 3-chloro-4-(dimethylsulfamoyl)benzoic acid, a known NKCC1 inhibitor). Note that substituting the sulfamoyl group with a methoxy-phenyl group may alter target binding .
- Assay Standardization: Replicate assays under controlled conditions (e.g., uniform cell lines, solvent concentrations). For example, use DMSO concentrations ≤0.1% to avoid solvent interference .
- Computational Docking: Use tools like AutoDock to predict binding affinities to target proteins (e.g., NKCC1) and validate with in vitro assays .
What advanced analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Level: Basic/Advanced
Answer:
- Basic Techniques:
- HPLC: Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>95%) .
- 1H/13C NMR: Key signals include the aromatic protons (δ 7.2–7.8 ppm) and the carboxylic acid proton (δ 12.9 ppm, broad) .
- Advanced Techniques:
How does the electronic nature of substituents influence the compound’s reactivity in coordination chemistry applications?
Level: Advanced
Answer:
The electron-withdrawing chlorine and methoxy groups significantly impact coordination behavior:
- Chelation Sites: The carboxylic acid group acts as a primary binding site for metal ions (e.g., Cu²⁺, Zn²⁺). The chloro and methoxy groups modulate electron density, affecting metal-ligand bond strength .
- Comparative Studies: Analogues like 3-chloro-4-methoxybenzoic acid show stronger binding to transition metals compared to non-chlorinated derivatives due to increased Lewis acidity .
- Methodology: Titrate the compound with metal salts in ethanol/water and monitor via UV-Vis spectroscopy or cyclic voltammetry .
What strategies optimize the yield of this compound in multi-step syntheses?
Level: Advanced
Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce side reactions .
- Stepwise Purification: Isolate intermediates after each step via recrystallization (e.g., using ethanol/water mixtures) to minimize carryover impurities .
- AI-Driven Optimization: Use tools like Pistachio or Reaxys to predict optimal reaction conditions (e.g., solvent, temperature) for etherification steps .
How can computational modeling predict the metabolic pathways of this compound?
Level: Advanced
Answer:
- In Silico Tools: Use software like MetaSite or GLORYx to predict Phase I/II metabolism. The carboxylic acid group is likely to undergo glucuronidation, while the methoxy group may resist demethylation .
- Validation: Compare predictions with in vitro hepatocyte assays. For example, incubate with human liver microsomes and analyze metabolites via LC-MS/MS .
What are the key considerations for designing toxicity studies of this compound?
Level: Advanced
Answer:
- In Vitro Models: Use HepG2 cells or primary hepatocytes to assess cytotoxicity (IC₅₀) and mitochondrial toxicity (Seahorse Analyzer) .
- Structural Alerts: The chloro groups may raise genotoxicity concerns. Conduct Ames tests or Comet assays to evaluate DNA damage .
- Dose-Response Analysis: Apply OECD guidelines for acute toxicity testing in rodents, focusing on renal and hepatic biomarkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
